2-(Bromodifluoromethyl)-1H-benzimidazole
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Overview
Description
2-(Bromodifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromodifluoromethyl)-1H-benzimidazole typically involves the introduction of a bromodifluoromethyl group into the benzimidazole core. One common method is the reaction of benzimidazole with bromodifluoromethylating agents under controlled conditions. For example, the reaction of benzimidazole with bromodifluoromethyl ketones in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromodifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(Bromodifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1H-benzimidazole
- 2-(Chlorodifluoromethyl)-1H-benzimidazole
- 2-(Fluoromethyl)-1H-benzimidazole
Comparison: 2-(Bromodifluoromethyl)-1H-benzimidazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H5BrF2N2 |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) |
InChI Key |
GBPMLIKFRGEWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(F)(F)Br |
Origin of Product |
United States |
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